4-((3-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
Chemistry
In organic synthesis, 4-((3-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol serves as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its triazole ring is known for its bioactivity, and modifications to the compound can lead to the discovery of new therapeutic agents.
Industry
In materials science, the compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which 4-((3-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol exerts its effects is largely dependent on its interactions with molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a nitrogen-containing heterocycle and have shown potential in medicinal chemistry.
Pinacol boronic esters: While structurally different, these compounds are valuable in organic synthesis and share some reactivity patterns with triazole derivatives.
Uniqueness
4-((3-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with a chlorobenzylidene and pyridinyl group. This unique structure imparts specific reactivity and bioactivity that distinguishes it from other heterocyclic compounds.
Properties
Molecular Formula |
C14H10ClN5S |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
4-[(E)-(3-chlorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10ClN5S/c15-12-5-1-3-10(7-12)8-17-20-13(18-19-14(20)21)11-4-2-6-16-9-11/h1-9H,(H,19,21)/b17-8+ |
InChI Key |
VMPWPWWQWIPUGO-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Origin of Product |
United States |
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